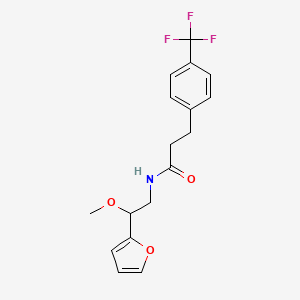
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, including the formation of the furan ring, the introduction of the methoxyethyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step often involves the use of methoxyethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Trifluoromethylphenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Furanones, carboxylic acids, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-23-15(14-3-2-10-24-14)11-21-16(22)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,15H,6,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLXVPRYCDNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
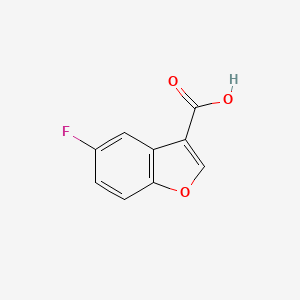
![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)
![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
![3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID](/img/structure/B2507086.png)
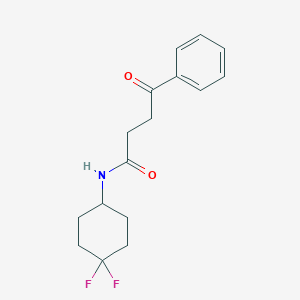
![1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea](/img/structure/B2507088.png)
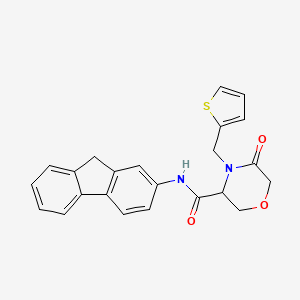
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
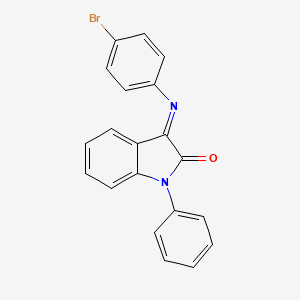
![2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
